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molecular formula C9H6ClNO B137833 2-Chloroquinolin-3-ol CAS No. 128676-94-8

2-Chloroquinolin-3-ol

Cat. No. B137833
M. Wt: 179.6 g/mol
InChI Key: YXEMPRTUAQVUOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08591878B2

Procedure details

A suspension of 2-chloroquinoline-3-boronic acid (15 g, 72.3 mmol) and NH4Cl (7.16 g, 134 mmol) in Et2O:H2O (600 mL) was treated dropwise with aqueous H2O2 (30%, 62 mL, 709 mmol). The mixture was stirred for 16 h. Then, the precipitate was filtered, washed with water and Et2O, and dried at 60° C. over P2O5 to afford the title compound (11.5 g, 89%). LCMS (ES+) m/z 180 (M+H)+.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
7.16 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
600 mL
Type
reactant
Reaction Step Two
Name
Quantity
62 mL
Type
reactant
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11](B(O)O)=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[NH4+].[Cl-].[OH2:17].OO>CCOCC>[Cl:1][C:2]1[C:11]([OH:17])=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2C=C1B(O)O
Name
Quantity
7.16 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
600 mL
Type
reactant
Smiles
O
Name
Quantity
62 mL
Type
reactant
Smiles
OO

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then, the precipitate was filtered
WASH
Type
WASH
Details
washed with water and Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried at 60° C. over P2O5

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=NC2=CC=CC=C2C=C1O
Measurements
Type Value Analysis
AMOUNT: MASS 11.5 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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